
5-甲基异噻唑
描述
5-Methylisothiazole is a heterocyclic compound with the molecular formula C₄H₅NS. It is a derivative of isothiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties .
科学研究应用
5-Methylisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including antimicrobial agents.
Medicine: Derivatives of 5-Methylisothiazole are investigated for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.
作用机制
Target of Action
5-Methylisothiazole, a member of the isothiazolinone class of heterocycles, primarily targets enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with these species , disrupting critical physiological functions and leading to cell death .
Mode of Action
The compound’s mode of action involves a two-step mechanism. Initially, it rapidly inhibits growth and metabolism of the target organisms . This is followed by irreversible cell damage, resulting in loss of viability .
Biochemical Pathways
It’s known that the compound disrupts essential life-sustaining enzymes, particularly those with thiols at their active sites . This disruption affects various biochemical pathways, leading to inhibited growth, metabolism, and ultimately cell death .
Result of Action
The primary result of 5-Methylisothiazole’s action is the inhibition of growth and metabolism in target organisms, followed by irreversible cell damage . This leads to a loss of viability, effectively controlling microbial growth in water-containing solutions .
Action Environment
The efficacy and stability of 5-Methylisothiazole can be influenced by various environmental factors. For instance, it is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon . This formulation is used to control microbial growth in water-containing solutions , suggesting that the compound’s action may be influenced by the presence of water and other substances in the environment.
准备方法
Synthetic Routes and Reaction Conditions: 5-Methylisothiazole can be synthesized through several methods. One common approach involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature . Another method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate .
Industrial Production Methods: Industrial production of 5-Methylisothiazole often relies on scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, has been reported as an efficient method for large-scale synthesis .
化学反应分析
Types of Reactions: 5-Methylisothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
相似化合物的比较
2-Methylisothiazol-3-one: Known for its use as a biocide in personal care products.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide: Noted for its antiproliferative activity against cancer cells.
Uniqueness: 5-Methylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound .
属性
IUPAC Name |
5-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKWEDRPDGXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219361 | |
| Record name | Isothiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-97-0 | |
| Record name | Isothiazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the preferred binding site of 5-methylisothiazole in metal complexes?
A1: 5-Methylisothiazole, similar to other isothiazole derivatives, acts as a nitrogen-donor ligand in metal complexes. Studies have confirmed that coordination occurs through the nitrogen atom of the isothiazole ring. [, ]
Q2: How does the position of the methyl group on the isothiazole ring affect its coordination chemistry?
A2: Research comparing complexes of 3-, 4-, and 5-methylisothiazoles with nickel(II) reveals that the position of the methyl substituent influences the type of complexes formed. For instance, 4- and 5-methylisothiazole can form both tetrahedral ([NiL4X2]) and octahedral (2) complexes, while 3-methylisothiazole only forms tetrahedral complexes ([NiL2X2]). This suggests steric effects from the methyl group play a role in complex formation. []
Q3: Can you elaborate on the photochemical behavior of 5-methylisothiazole?
A3: Theoretical studies using CASSCF and MP2-CAS methods have investigated the photochemical isomerization mechanisms of 5-methylisothiazole. The research suggests a direct isomerization route (path C) as the preferred mechanism, supported by experimental observations. This mechanism involves the molecule transitioning from the Franck-Condon region to the photoproduct via a conical intersection. []
Q4: How does the methyl group in 5-methylisothiazole influence its reactivity compared to unsubstituted isothiazole?
A4: The methyl group in 5-methylisothiazole significantly impacts its reactivity, particularly in hydrogen-deuterium exchange reactions. Studies show that the methyl protons in 5-methylisothiazole exchange with deuterium significantly faster than the ring protons, indicating the activating effect of the methyl group. Additionally, the position of the methyl group influences the exchange rate, with the 5-methyl position exhibiting the fastest exchange. []
Q5: What spectroscopic techniques are helpful in characterizing 5-methylisothiazole and its derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in analyzing isothiazoles. Through chemical shift values and coupling constants, NMR helps determine the structure and electronic environment within the molecule. For instance, in 5-methylisothiazole, the coupling constant between the proton at position 3 and the methyl protons is notably larger than couplings between protons directly attached to the isothiazole ring. [] Infrared (IR) spectroscopy is also helpful in characterizing metal complexes of 5-methylisothiazole, providing information about the coordination mode and the nature of the metal-ligand bond. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


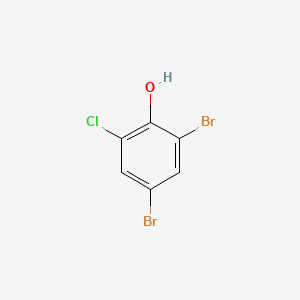
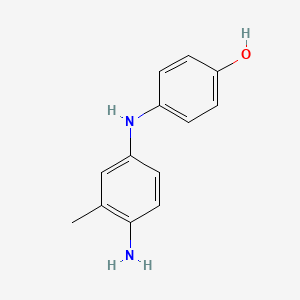
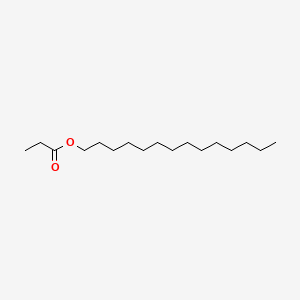
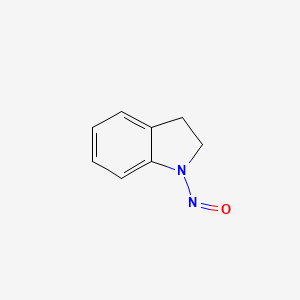
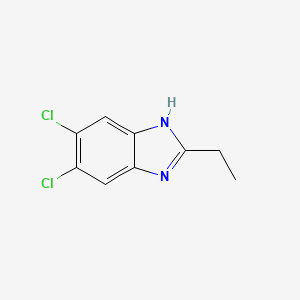
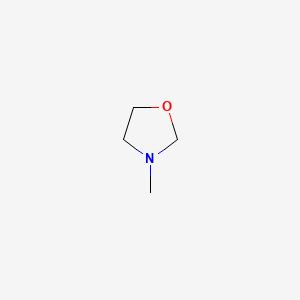
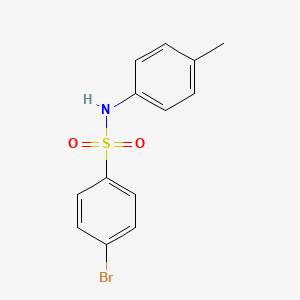
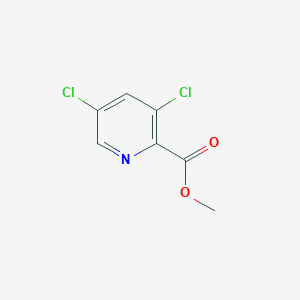
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)
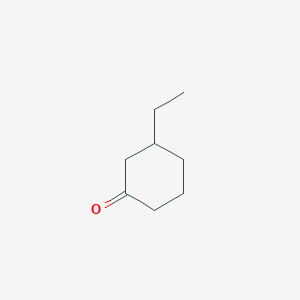
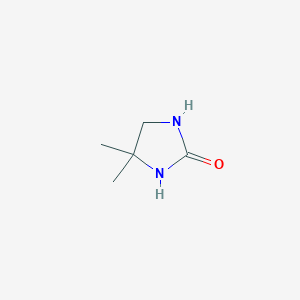
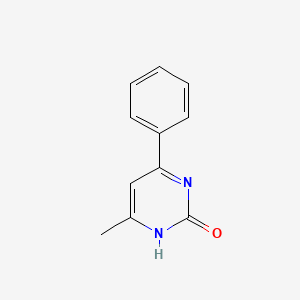
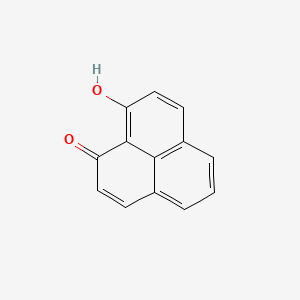
![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)
